molecular formula C16H17FN2O3S B2755183 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide CAS No. 326907-43-1

4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide

Cat. No.: B2755183
CAS No.: 326907-43-1
M. Wt: 336.38
InChI Key: NIBMUZSDEZLQBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(morpholin-4-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound .

Scientific Research Applications

4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide can be compared with other similar compounds, such as:

    4-chloro-N-(4-morpholinophenyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    4-bromo-N-(4-morpholinophenyl)benzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.

    4-iodo-N-(4-morpholinophenyl)benzenesulfonamide: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs .

Properties

IUPAC Name

4-fluoro-N-(4-morpholin-4-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c17-13-1-7-16(8-2-13)23(20,21)18-14-3-5-15(6-4-14)19-9-11-22-12-10-19/h1-8,18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBMUZSDEZLQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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